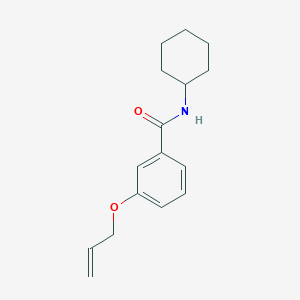
3-(allyloxy)-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(allyloxy)-N-cyclohexylbenzamide, also known as ACBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACBA belongs to the class of benzamides and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of 3-(allyloxy)-N-cyclohexylbenzamide is not fully understood. However, it has been proposed that 3-(allyloxy)-N-cyclohexylbenzamide may exert its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, 3-(allyloxy)-N-cyclohexylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(allyloxy)-N-cyclohexylbenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
3-(allyloxy)-N-cyclohexylbenzamide has been found to exhibit a wide range of biochemical and physiological effects. In animal models of inflammation and pain, 3-(allyloxy)-N-cyclohexylbenzamide has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. 3-(allyloxy)-N-cyclohexylbenzamide has also been found to reduce the activity of nociceptive neurons, leading to a reduction in pain perception. In cancer cells, 3-(allyloxy)-N-cyclohexylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell proliferation and tumor growth.
Advantages and Limitations for Lab Experiments
3-(allyloxy)-N-cyclohexylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its biological effects have been well-characterized in various animal models. However, there are also some limitations to using 3-(allyloxy)-N-cyclohexylbenzamide in lab experiments. For example, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy. Additionally, the optimal dosage and administration route of 3-(allyloxy)-N-cyclohexylbenzamide for different biological applications are not yet fully understood.
Future Directions
There are several future directions for research on 3-(allyloxy)-N-cyclohexylbenzamide. One area of interest is the development of novel formulations of 3-(allyloxy)-N-cyclohexylbenzamide that can enhance its solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer effects of 3-(allyloxy)-N-cyclohexylbenzamide. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(allyloxy)-N-cyclohexylbenzamide for different therapeutic applications. Finally, the potential neuroprotective effects of 3-(allyloxy)-N-cyclohexylbenzamide warrant further investigation for the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 3-(allyloxy)-N-cyclohexylbenzamide is a promising chemical compound that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The synthesis of 3-(allyloxy)-N-cyclohexylbenzamide is relatively simple, and its biological effects have been well-characterized in various animal models. However, there are also some limitations to using 3-(allyloxy)-N-cyclohexylbenzamide in lab experiments, such as its limited solubility in aqueous solutions. Future research on 3-(allyloxy)-N-cyclohexylbenzamide should focus on the development of novel formulations, investigation of molecular mechanisms, determination of optimal dosage and administration route, and exploration of its potential neuroprotective effects.
Synthesis Methods
The synthesis of 3-(allyloxy)-N-cyclohexylbenzamide involves the reaction between 3-hydroxy-N-cyclohexylbenzamide and allyl bromide in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is purified by column chromatography to obtain pure 3-(allyloxy)-N-cyclohexylbenzamide. The yield of the reaction is typically around 60-70%.
Scientific Research Applications
3-(allyloxy)-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties in various animal models of inflammation and pain. 3-(allyloxy)-N-cyclohexylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 3-(allyloxy)-N-cyclohexylbenzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
3-(allyloxy)-N-cyclohexylbenzamide |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
N-cyclohexyl-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H21NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h2,6-7,10,12,14H,1,3-5,8-9,11H2,(H,17,18) |
InChI Key |
DKCUTMZESGDIQT-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)
![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)


